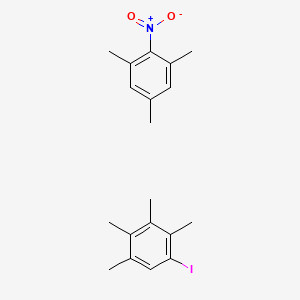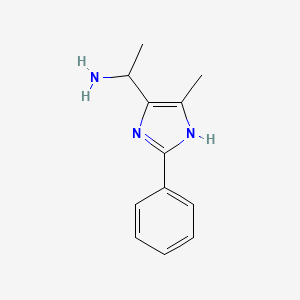
1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Methyl-2-phenyl-1H-imidazol-4-yl)ethan-1-amine is a compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a methyl group and a phenyl group attached to the imidazole ring, making it a substituted imidazole. Imidazoles are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
The synthesis of 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethan-1-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of acetophenones with benzylic amines in the presence of an oxidant like tert-butylhydroperoxide (TBHP) can yield substituted imidazoles . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled environments to ensure consistency and efficiency .
Chemical Reactions Analysis
1-(5-Methyl-2-phenyl-1H-imidazol-4-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions, leading to a variety of substituted products. Common reagents used in these reactions include oxidizing agents like TBHP, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Methyl-2-phenyl-1H-imidazol-4-yl)ethan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Industry: Imidazole compounds are used in the production of dyes, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethan-1-amine involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition and catalysis. Additionally, its ability to form hydrogen bonds and π-π interactions allows it to interact with biological macromolecules, influencing their function and activity .
Comparison with Similar Compounds
1-(5-Methyl-2-phenyl-1H-imidazol-4-yl)ethan-1-amine can be compared with other imidazole derivatives such as:
2-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine: A histamine metabolite with different biological activities.
(5-Methyl-2-phenyl-1H-imidazol-4-yl)methanol: Another substituted imidazole with distinct chemical properties. The uniqueness of 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethan-1-amine lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C12H15N3 |
|---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanamine |
InChI |
InChI=1S/C12H15N3/c1-8(13)11-9(2)14-12(15-11)10-6-4-3-5-7-10/h3-8H,13H2,1-2H3,(H,14,15) |
InChI Key |
VFQNHMCRKRBPBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1)C2=CC=CC=C2)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-(1H-Indol-3-yl)-8,9-dimethoxy-11,12-dihydrobenzo[4,5][1,2]diazepino[7,1-b]quinazolin-14(6H)-one](/img/structure/B12824882.png)


![N-(3,4,5-trimethoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B12824890.png)
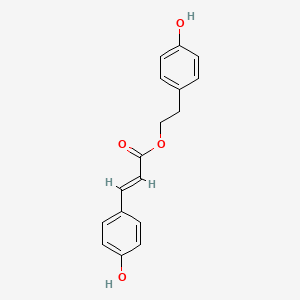
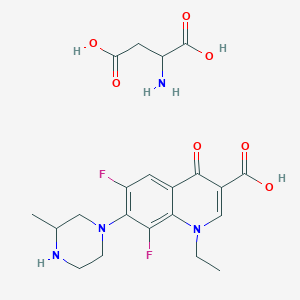
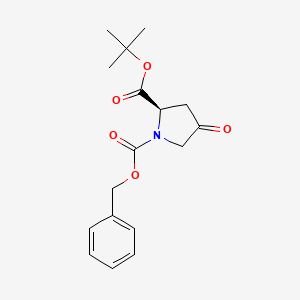

![1-(5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)ethan-1-one](/img/structure/B12824908.png)
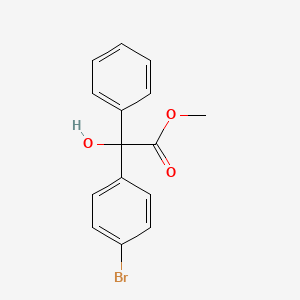
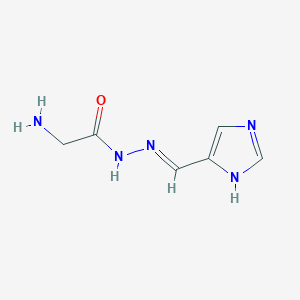

![3-Bromo-5-methyl-5H-benzo[b]phosphindole 5-oxide](/img/structure/B12824939.png)
